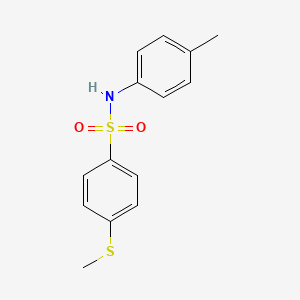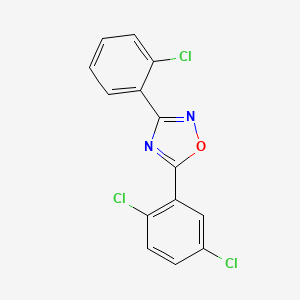![molecular formula C18H20N2OS B5705972 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5705972.png)
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol, also known as CMPT, is a compound that belongs to the family of piperazine derivatives. It has been used in scientific research for its potential therapeutic effects, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol is not fully understood. However, it is believed to act as a partial agonist of serotonin and dopamine receptors, which may contribute to its antidepressant and anxiolytic effects. 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol can modulate the levels of various neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain. It has also been shown to increase the levels of BDNF and reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and superoxide dismutase (SOD). These biochemical and physiological effects may contribute to the potential therapeutic effects of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol in lab experiments is its relatively low toxicity and high solubility in water. This makes it easier to administer and study in animal models. However, one of the limitations is its limited availability and high cost, which may limit its use in larger-scale studies.
Future Directions
Of research include studying its potential therapeutic effects in other neurological disorders and elucidating its mechanism of action.
Synthesis Methods
The synthesis of 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol involves the reaction of 4-chloro-phenol with 3-methyl-piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with carbon disulfide to form the final product, 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol. The reaction scheme is shown below:
Scientific Research Applications
4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has been studied for its potential therapeutic effects in various neurological disorders, such as depression, anxiety, and schizophrenia. Studies have shown that 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol can modulate the activity of serotonin and dopamine receptors in the brain, which are involved in the regulation of mood and behavior. 4-{[4-(3-methylphenyl)-1-piperazinyl]carbonothioyl}phenol has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
properties
IUPAC Name |
(4-hydroxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-3-2-4-16(13-14)19-9-11-20(12-10-19)18(22)15-5-7-17(21)8-6-15/h2-8,13,21H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHURQJKQUSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=S)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxyphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)

![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)


![1-{3-[(4-chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B5705931.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide](/img/structure/B5705948.png)
![S-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B5705960.png)


![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5705971.png)

![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5705977.png)